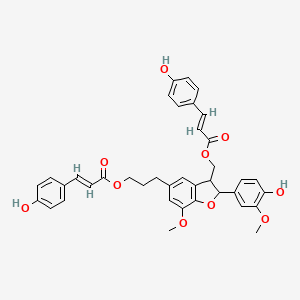
Bisdemethoxyboehmenan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdemethoxyboehmenan is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular weight of 652.69 and a molecular formula of C38H36O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisdemethoxyboehmenan typically involves multiple steps, including the use of various organic solvents and reagents. The exact synthetic route can vary, but it generally involves the use of sodium hydroxide and other catalysts to facilitate the reaction .
Industrial Production Methods
the compound can be synthesized in bulk quantities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Bisdemethoxyboehmenan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound .
Scientific Research Applications
Bisdemethoxyboehmenan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Bisdemethoxyboehmenan involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another natural product with similar bioactivity.
Demethoxycurcumin: A derivative of curcumin with similar properties.
Bisdemethoxycurcumin: Another curcumin derivative with similar bioactivity .
Uniqueness
Bisdemethoxyboehmenan is unique due to its specific molecular structure and the range of bioactivities it exhibits. While similar compounds like curcumin and its derivatives also have significant bioactivity, this compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research .
Properties
Molecular Formula |
C38H36O10 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H36O10/c1-44-33-22-27(11-16-32(33)41)37-31(23-47-36(43)18-10-25-7-14-29(40)15-8-25)30-20-26(21-34(45-2)38(30)48-37)4-3-19-46-35(42)17-9-24-5-12-28(39)13-6-24/h5-18,20-22,31,37,39-41H,3-4,19,23H2,1-2H3/b17-9+,18-10+ |
InChI Key |
UYFZAVXVCOVJER-BEQMOXJMSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC=C(C=C5)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


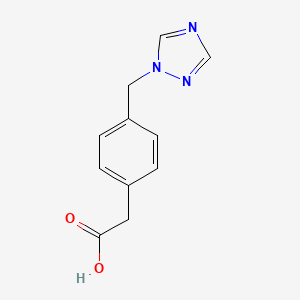
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)



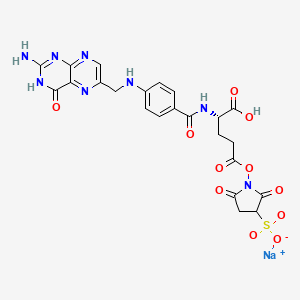
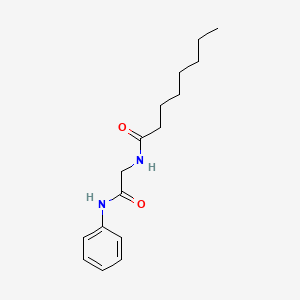
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
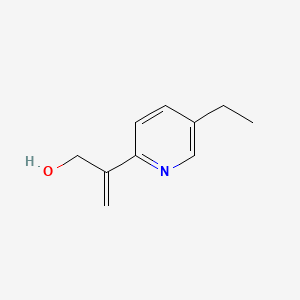
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
